An In-depth Technical Guide to 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Trifluoromethylated Furanones in Medicinal Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this powerful functional group is coupled with the furan scaffold, a heterocyclic ring system prevalent in numerous natural products and pharmaceuticals, the resulting molecules present a compelling profile for therapeutic development.[2][3][4] This guide focuses on a specific exemplar of this class: 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone (CAS No. 18087-60-0).[5][6] This document will provide a comprehensive overview of its chemical structure, plausible synthetic routes, and explore its potential in the landscape of medicinal chemistry.
Chemical Structure and Properties
1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone possesses a unique molecular architecture, the elucidation of which is paramount to understanding its reactivity and potential biological interactions. The structure consists of a central furan ring, substituted at the 5-position with a methyl group and at the 2-position with a trifluoroacetyl group.
Key Structural Features:
-
Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, which can participate in various chemical reactions and biological interactions.[2][4]
-
Methyl Group: A simple alkyl substituent that can influence the molecule's lipophilicity and steric profile.
-
Trifluoroacetyl Group: This powerful electron-withdrawing group significantly impacts the electronic properties of the furan ring and the reactivity of the adjacent carbonyl group. The trifluoromethyl moiety is known for its high stability and its ability to enhance the binding affinity of molecules to target proteins.[1]
A summary of the key chemical properties of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 18087-60-0 | [5][6] |
| Molecular Formula | C8H5F3O2 | Inferred from structure |
| Molecular Weight | 194.12 g/mol | Inferred from structure |
Predicted Spectroscopic Data:
-
¹H NMR: Protons on the furan ring would appear in the aromatic region, with distinct coupling patterns. The methyl protons would be a singlet in the upfield region.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (split by fluorine), and the carbons of the furan ring and the methyl group.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a prominent feature, likely at a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Synthesis of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone
The synthesis of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone can be logically approached through the Friedel-Crafts acylation of 2-methylfuran.[7][8] This well-established reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[7][8]
A plausible synthetic workflow is outlined below:
Figure 1: Proposed Synthetic Workflow. A two-step synthesis of the target molecule.
Experimental Protocol:
Step 1: Synthesis of 2-Acetyl-5-methylfuran (Precursor)
This protocol is adapted from a known procedure for the acylation of 2-methylfuran.[9]
-
To a stirred solution of 2-methylfuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as anhydrous zinc chloride.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-acetyl-5-methylfuran.[10][11][12]
Step 2: Friedel-Crafts Acylation with Trifluoroacetic Anhydride
This step utilizes the precursor synthesized above to introduce the trifluoroacetyl group.
-
Dissolve 2-acetyl-5-methylfuran in a dry, inert solvent such as dichloromethane.
-
Add a stoichiometric amount of a strong Lewis acid catalyst, for example, aluminum trichloride, at a low temperature (e.g., 0 °C).
-
Slowly add trifluoroacetic anhydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone is primarily dictated by the interplay between the furan ring and the trifluoroacetyl group.
-
Electrophilic Aromatic Substitution: The furan ring, although aromatic, is susceptible to electrophilic attack. The trifluoroacetyl group is strongly deactivating, making further electrophilic substitution on the furan ring challenging.
-
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing nature of the trifluoromethyl group. This makes it susceptible to attack by various nucleophiles, opening avenues for the synthesis of a diverse range of derivatives.
-
Reactions at the Methyl Group: The methyl group on the furan ring can potentially undergo radical halogenation, providing a handle for further functionalization.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone is not yet available in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
Rationale for Potential Biological Activity:
-
Enzyme Inhibition: Trifluoromethyl ketones are well-known for their ability to act as potent inhibitors of various enzymes, particularly serine and cysteine proteases. The carbonyl group can form a stable hemiacetal or hemiketal with active site residues, mimicking the transition state of the enzymatic reaction.
-
Anticancer Activity: Many furan-containing compounds have demonstrated significant anticancer properties.[2][3] The incorporation of a trifluoromethyl group could enhance this activity by improving cell permeability and metabolic stability.
-
Antimicrobial and Antiviral Properties: The furan nucleus is a common feature in many antimicrobial and antiviral agents.[2][3] The unique electronic properties conferred by the trifluoromethyl group could lead to novel compounds with improved efficacy against resistant strains.
The potential for this class of compounds is highlighted by the diverse biological activities reported for other fluorinated furan derivatives, including their use as anticancer agents.[1]
Cytotoxicity and Safety Considerations
Preliminary assessment of the toxicological profile of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone is crucial for its development as a potential therapeutic agent. While no specific cytotoxicity data for this compound has been found, studies on related furanones have shown varied results, with some exhibiting cytotoxicity in human cell lines.[13][14] Conversely, other furan derivatives have shown a lack of genotoxicity.[15] The cytotoxicity of furan itself has been linked to DNA damage and apoptosis in certain cell types.[16] Therefore, comprehensive in vitro cytotoxicity assays against a panel of cancer and normal cell lines are a critical next step in the evaluation of this compound.
Future Directions
The exploration of 1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone and its analogs is a promising area of research. Future work should focus on:
-
Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route, accompanied by full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the final compound.
-
Biological Screening: A comprehensive biological evaluation of the compound against a wide range of therapeutic targets, including key enzymes in disease pathways, cancer cell lines, and microbial pathogens.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the furan ring and the trifluoromethyl ketone moiety to establish clear SAR and optimize for potency and selectivity.
-
Toxicological Profiling: In-depth in vitro and in vivo toxicological studies to assess the safety profile of the most promising candidates.
Conclusion
1-(5-methylfuran-2-yl)-2,2,2-trifluoroethanone represents a fascinating molecular scaffold with significant potential in the field of medicinal chemistry. The convergence of the biologically relevant furan nucleus with the pharmacologically advantageous trifluoromethyl group makes it a compelling candidate for further investigation. While the current body of specific data on this molecule is limited, this guide provides a solid foundation for future research by outlining its chemical properties, proposing a viable synthetic strategy, and highlighting its potential therapeutic applications. The insights provided herein are intended to catalyze further exploration of this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.
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